8-Ethoxy-3-(1H-tetrazol-5-yl)coumarin
Description
Properties
CAS No. |
76239-26-4 |
|---|---|
Molecular Formula |
C12H10N4O3 |
Molecular Weight |
258.23 g/mol |
IUPAC Name |
8-ethoxy-3-(2H-tetrazol-5-yl)chromen-2-one |
InChI |
InChI=1S/C12H10N4O3/c1-2-18-9-5-3-4-7-6-8(11-13-15-16-14-11)12(17)19-10(7)9/h3-6H,2H2,1H3,(H,13,14,15,16) |
InChI Key |
DZEXGGCYFBFCSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NNN=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethoxy-3-(1H-tetrazol-5-yl)coumarin typically involves the introduction of the ethoxy group and the tetrazole ring onto the coumarin backbone. One common method includes the reaction of 8-hydroxycoumarin with ethyl iodide in the presence of a base to form 8-ethoxycoumarin. This intermediate is then reacted with sodium azide and ammonium chloride to introduce the tetrazole ring, yielding the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-Ethoxy-3-(1H-tetrazol-5-yl)coumarin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
8-Ethoxy-3-(1H-tetrazol-5-yl)coumarin has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an antiallergic agent.
Industry: Utilized in the development of new materials and as a fluorescent probe in analytical chemistry.
Mechanism of Action
The mechanism of action of 8-Ethoxy-3-(1H-tetrazol-5-yl)coumarin involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes and receptors. This binding can inhibit or modulate the activity of these targets, leading to various biological effects. For example, it may inhibit xanthine oxidase, an enzyme involved in purine metabolism .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
8-Hydroxy-3-(1H-tetrazol-5-yl)coumarin
- Substituents : Hydroxy group at position 8, tetrazole at position 3.
- Hydroxy groups are prone to oxidation, which may affect stability .
8-Methoxy-3-Substituted Coumarins
- Example : 8-Methoxycoumarin-3-carboxamide derivatives (e.g., Compound 2 in ).
- Substituents : Methoxy at position 8, carboxamide or oxazole at position 3.
- Key Differences : Methoxy groups confer moderate lipophilicity and metabolic stability. Carboxamide/oxazole moieties at position 3 enhance anticancer activity, as seen in breast cancer cell lines .
- Applications : Demonstrated anticancer activity (e.g., 5-Bromo-3-(5-(4-chlorophenyl)oxazol-2-yl)-8-methoxycoumarin inhibits tumor growth ).
8-Hexyloxy-3-(1H-tetrazol-5-yl)coumarin (KP-136)
- Substituents : Hexyloxy chain at position 8, tetrazole at position 3.
- Applications : Compared to disodium cromoglycate (DSCG), KP-136 showed promise in asthma treatment due to mast cell stabilization .
Di(1H-tetrazol-5-yl) Methanone Oxime
- Substituents: Dual tetrazole groups linked via a methanone oxime bridge.
- Key Differences: Extensive hydrogen bonding network confers high thermal stability (decomposition at 288.7°C) compared to mono-tetrazole coumarins .
- Applications : Primarily studied for energetic materials due to stability.
Physicochemical Properties
| Compound Name | Substituent (Position 8) | Substituent (Position 3) | Thermal Stability (°C) | LogP (Predicted) |
|---|---|---|---|---|
| 8-Ethoxy-3-(1H-tetrazol-5-yl)coumarin | Ethoxy | 1H-tetrazol-5-yl | Data pending | ~2.1 (estimated) |
| 8-Hydroxy-3-(1H-tetrazol-5-yl)coumarin | Hydroxy | 1H-tetrazol-5-yl | Not reported | ~1.3 |
| 8-Methoxy-3-carboxamide coumarin | Methoxy | Carboxamide | Not reported | ~1.8 |
| KP-136 | Hexyloxy | 1H-tetrazol-5-yl | Not reported | ~3.5 |
| Di(1H-tetrazol-5-yl) methanone oxime | N/A | Di(tetrazolyl) methanone oxime | 288.7 | ~0.9 |
Notes:
- Ethoxy and hexyloxy groups increase LogP, enhancing membrane permeability but risking solubility issues.
- Tetrazole’s bioisosteric replacement of carboxylic acids improves metabolic stability .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
